molecular formula C24H22N2O4S B7697380 N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide

Cat. No. B7697380
M. Wt: 434.5 g/mol
InChI Key: UGNIXSYDNWUTHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide, also known as 3BDO, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide is not yet fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell signaling pathways. This can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its potential applications in cancer research, this compound has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of a range of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide in lab experiments is its high potency. This means that researchers can use lower concentrations of the compound, which can reduce the risk of side effects. However, one of the main limitations of using this compound is its relatively complex synthesis method. This can make it more difficult and time-consuming to produce compared to other compounds.

Future Directions

There are several potential directions for future research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide. One area of study could be the development of new cancer therapies based on the compound. Researchers could also investigate the potential of this compound in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and to identify any potential side effects or limitations.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in scientific research. Its high potency and range of biochemical and physiological effects make it a useful tool for investigating a range of biological processes. While there are some limitations to using this compound in lab experiments, its potential applications in cancer research and other areas make it a compound worth further investigation.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide involves a multi-step process that begins with the preparation of 2-hydroxy-6-methoxyquinoline. This compound is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonamide derivative. The final step involves the reaction of this compound with benzyl bromide to produce this compound.

Scientific Research Applications

N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(p-tolyl)benzenesulfonamide has been shown to have a range of potential applications in scientific research. One of the most promising areas of study is in the field of cancer research. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-17-8-10-20(11-9-17)26(31(28,29)22-6-4-3-5-7-22)16-19-14-18-15-21(30-2)12-13-23(18)25-24(19)27/h3-15H,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNIXSYDNWUTHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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